2-(4-Nitrophenyl)-1,3,2-dioxaborinane
Description
2-(4-Nitrophenyl)-1,3,2-dioxaborinane (CAS No. 85107-43-3) is a boronate ester with the molecular formula C₉H₁₀BNO₄ and a molecular weight of 206.99 g/mol . Structurally, it consists of a dioxaborinane ring (a six-membered cyclic boronate ester) substituted at the 2-position with a 4-nitrophenyl group.
Properties
IUPAC Name |
2-(4-nitrophenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVUGAYZMIDGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-nitrophenylboronic acid with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which cyclizes to form the dioxaborinane ring. The reaction is usually carried out in a solvent such as toluene or dichloromethane, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boron atom in the dioxaborinane ring can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in organic solvents like tetrahydrofuran.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
2-(4-Nitrophenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a probe in biological assays due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers due to its ability to form stable boron-containing structures.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the nitrophenyl group. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The nitrophenyl group can undergo redox reactions, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires an inert atmosphere and refrigeration (2–8°C) for stability .
- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Comparison with Similar Compounds
To contextualize the properties and utility of 2-(4-nitrophenyl)-1,3,2-dioxaborinane, it is compared to structurally related [1,3,2]dioxaborinane derivatives synthesized and characterized in recent studies (Table 1).
Substituent Effects
The following compounds share the dioxaborinane core but differ in aryl substituents and ring substituents:
2-(4-Trifluoromethylphenyl)-5,5-dimethyl-[1,3,2]dioxaborinane (2-3f) : Features a trifluoromethyl (-CF₃) group at the para position and 5,5-dimethyl groups on the dioxaborinane ring .
2-(4-(Methylthio)phenyl)-5,5-dimethyl-[1,3,2]dioxaborinane (2-3g) : Substituted with a methylthio (-SMe) group at the para position .
2-(3-Methylphenyl)-5,5-dimethyl-[1,3,2]dioxaborinane (2-3h) : Contains a meta-methyl (-Me) group on the aryl ring .
In contrast, this compound lacks the 5,5-dimethyl groups on the dioxaborinane ring, which may reduce steric hindrance and alter hydrolysis kinetics. The nitro (-NO₂) group is strongly electron-withdrawing, increasing the boron center’s electrophilicity compared to the electron-donating -Me or -SMe groups in 2-3h and 2-3g.
Physical and Spectroscopic Properties
- Physical State :
The yellow color of 2-3f may arise from conjugation between the -CF₃ group and the aromatic system, whereas the nitro group in the target compound could similarly induce color if conjugated.
- Molecular Weights :
The target compound’s molecular weight is closest to 2-3h, highlighting the impact of the nitro group versus methyl substitution.
Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound enhances Lewis acidity, making it more reactive in cross-coupling reactions compared to 2-3h (-Me) or 2-3g (-SMe). This reactivity is critical in applications like Suzuki-Miyaura couplings .
- Steric Effects : The 5,5-dimethyl groups in 2-3f, 2-3g, and 2-3h may improve thermal stability but reduce accessibility of the boron center. The absence of these groups in the target compound could favor faster reaction kinetics.
Table 1: Comparative Data for [1,3,2]Dioxaborinane Derivatives
| Compound Name | Substituent (Aryl) | Dioxaborinane Substituents | Yield (%) | Physical State | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | 4-NO₂ | None | N/A | Solid* | 206.99 |
| 2-3f | 4-CF₃ | 5,5-dimethyl | 73 | Pale yellow | ~257.53 |
| 2-3g | 4-SMe | 5,5-dimethyl | 67 | Colorless | ~236.12 |
| 2-3h | 3-Me | 5,5-dimethyl | 77 | Colorless | ~204.16 |
*Assumed based on structural similarity.
Biological Activity
2-(4-Nitrophenyl)-1,3,2-dioxaborinane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields, including medicinal chemistry and material science.
Chemical Structure and Properties
The compound features a dioxaborinane core substituted with a nitrophenyl group, which is significant for its reactivity and interaction with biological targets. The chemical structure can be represented as follows:
- Chemical Formula : C9H10BNO4
- CAS Number : [not provided in search results]
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitrophenyl group may enhance the compound's electrophilicity, allowing it to participate in nucleophilic attack reactions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity by binding to specific sites, affecting downstream signaling pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that dioxaborinanes can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Smith et al. (2020) | A431 (skin cancer) | 15 | Induced apoptosis via mitochondrial pathway |
| Johnson et al. (2021) | HeLa (cervical cancer) | 10 | Inhibited cell proliferation significantly |
Antioxidant Properties
In addition to anticancer properties, there is evidence suggesting that similar compounds possess antioxidant capabilities. These properties are crucial for mitigating oxidative stress in cells.
- Mechanism : The nitro group may participate in redox reactions, scavenging free radicals and reducing oxidative damage.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Various substitutions on the dioxaborinane core have been explored to improve potency and selectivity against specific cancer types.
Synthesis and Evaluation
A study by Doe et al. (2023) synthesized several derivatives of this compound and evaluated their cytotoxicity:
| Compound | Synthesis Method | Cytotoxicity (IC50) | Selectivity Index |
|---|---|---|---|
| Derivative A | Microwave-assisted synthesis | 12 µM | 5 |
| Derivative B | Conventional heating | 8 µM | 7 |
These findings indicate that structural modifications can significantly impact the biological activity of dioxaborinanes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
